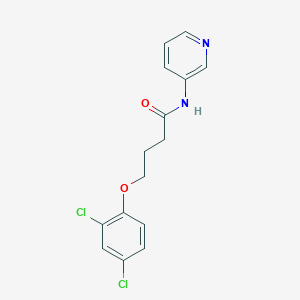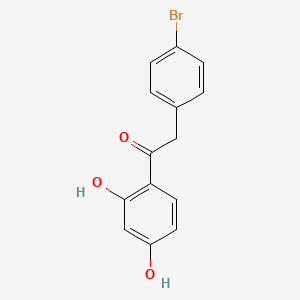![molecular formula C14H10ClFN4O2 B1224218 2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B1224218.png)
2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide is a member of benzotriazoles.
Scientific Research Applications
Advanced Oxidation Processes
2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide is related to acetaminophen (ACT), which is subject to advanced oxidation processes (AOPs). AOPs are used to treat acetaminophen in aqueous mediums, leading to various by-products and biotoxicity. This research may contribute to enhancing the degradation of acetaminophen by AOP systems, implying potential applications in environmental and pharmaceutical waste management (Qutob et al., 2022).
Synthesis and Industrial Applications
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, which is structurally related to this compound, is used for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This highlights its importance in the pharmaceutical industry for large-scale production (Qiu et al., 2009).
Carcinogenicity Studies
The compound has structural similarities with benzidine and 4-aminobiphenyl, whose thiophene analogues have been synthesized and evaluated for potential carcinogenicity. This indicates its relevance in studies related to cancer and carcinogenicity, providing insights into chemical and biological behaviors that could influence tumor formation in vivo (Ashby et al., 1978).
Environmental Impact and Treatment Technologies
Research on acetaminophen (ACT), structurally related to this compound, includes its occurrences, toxicities, removal technologies, and transformation pathways in different environmental compartments. This research is crucial for understanding its environmental impact and for developing treatment technologies to address contamination issues (Vo et al., 2019).
Optoelectronic Material Development
Quinazolines and pyrimidines, which are structurally related to this compound, are utilized in the creation of novel optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems is of great value, indicating potential applications in developing materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).
properties
Molecular Formula |
C14H10ClFN4O2 |
|---|---|
Molecular Weight |
320.7 g/mol |
IUPAC Name |
2-(6-chlorobenzotriazol-1-yl)oxy-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10ClFN4O2/c15-9-1-6-12-13(7-9)20(19-18-12)22-8-14(21)17-11-4-2-10(16)3-5-11/h1-7H,8H2,(H,17,21) |
InChI Key |
VTLWDCDAVLVOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CON2C3=C(C=CC(=C3)Cl)N=N2)F |
solubility |
2.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-Acetyl-2-hydroxy-6-methoxy-phenyl)-cyclopropyl]-3-(5-cyano-pyridin-2-YL)-thiourea](/img/structure/B1224135.png)
![4-(2,4-Dichlorophenyl)-2-[(1-oxo-2-phenylethyl)amino]-3-thiophenecarboxamide](/img/structure/B1224137.png)
![5-[(1,3-Benzodioxol-5-ylamino)methylidene]-1-cyclopropyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224139.png)


![4-[(2,4-Dimethoxyanilino)methylidene]-2-(6-methyl-2-pyridinyl)isoquinoline-1,3-dione](/img/structure/B1224144.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B1224146.png)
![1-(4-Acetylphenyl)-3-[(4-nitrophenyl)sulfonylamino]urea](/img/structure/B1224147.png)
![[3,5-Bis[(phenylmethyl)amino]-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B1224149.png)


![2-[2-[4-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1224153.png)
![2-[2-[[5-[1-(Dimethylamino)propyl]-4-[2-(4-morpholinyl)ethyl]-1,2,4-triazol-3-yl]thio]ethylamino]ethanol](/img/structure/B1224154.png)